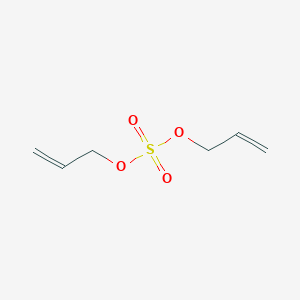
Diallyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diallyl sulfate is an organosulfur compound with the chemical formula C6H10O4S. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily derived from garlic and other plants in the genus Allium. This compound is known for its various biological activities and is used in different scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diallyl sulfate can be synthesized through several methods. One common synthetic route involves the reaction of allyl alcohol with sulfur trioxide or chlorosulfuric acid. The reaction typically occurs under controlled temperatures and requires careful handling due to the reactivity of the reagents involved.
Industrial Production Methods: In industrial settings, this compound is often produced via the reaction of allyl chloride with sodium sulfate. This method is preferred due to its scalability and cost-effectiveness. The reaction is carried out in a solvent such as dichloromethane, and the product is purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions: Diallyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into diallyl sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Diallyl sulfoxide and diallyl sulfone.
Reduction: Diallyl sulfide.
Substitution: Various substituted allyl compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diallyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: this compound exhibits antimicrobial properties and is studied for its potential in controlling microbial growth.
Medicine: Research has shown that this compound has anticancer properties, making it a candidate for cancer therapy studies.
Industry: It is used in the production of polymers and as a cross-linking agent in various industrial processes.
Mecanismo De Acción
The mechanism of action of diallyl sulfate involves its interaction with cellular components. It can form adducts with proteins and DNA, leading to the modulation of various cellular pathways. In cancer cells, this compound induces apoptosis by activating caspases and disrupting mitochondrial function. It also inhibits the activity of certain enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
Diallyl disulfide: Known for its strong garlic odor and antimicrobial properties.
Diallyl trisulfide: Exhibits potent anticancer and antioxidant activities.
Allyl methyl sulfide: A volatile compound with a characteristic odor, used in flavoring and fragrance industries.
Propiedades
Número CAS |
27063-40-7 |
|---|---|
Fórmula molecular |
C6H10O4S |
Peso molecular |
178.21 g/mol |
Nombre IUPAC |
bis(prop-2-enyl) sulfate |
InChI |
InChI=1S/C6H10O4S/c1-3-5-9-11(7,8)10-6-4-2/h3-4H,1-2,5-6H2 |
Clave InChI |
KVVXFPNTQJIKNH-UHFFFAOYSA-N |
SMILES canónico |
C=CCOS(=O)(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















